

## Investigating RMC-4529 in Solid Tumors: A Clarification and Proposed Alternative

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | RMC-4529  |           |
| Cat. No.:            | B12418235 | Get Quote |

Initial searches for information on **RMC-4529** as a therapeutic agent for solid tumors, particularly as a RAS inhibitor from Revolution Medicines, have revealed a case of mistaken identity. Publicly available data indicates that **RMC-4529** is not a RAS inhibitor but is described as an mTORC1-selective bi-steric mTOR inhibitor. Furthermore, this compound is not featured in the clinical development pipeline of Revolution Medicines, which is focused on targeting RAS-addicted cancers with their portfolio of RAS(ON) inhibitors.

The association of the number "4529" with cancer research also appears in the context of microRNA, specifically miR-4529-5p, which has been studied for its role in gastric cancer progression through the ROCK2 axis. This is a distinct molecular entity and mechanism unrelated to the direct inhibition of RAS proteins.

Given that the core request is for an in-depth technical guide on a Revolution Medicines compound for solid tumors, we propose to pivot the focus to a well-documented investigational drug from their pipeline that aligns with the original intent: RMC-6236.

RMC-6236 is a first-in-class, oral, multi-selective RAS(ON) inhibitor currently in clinical development for the treatment of various solid tumors harboring RAS mutations. An in-depth guide on RMC-6236 can be generated to meet the original request's specifications, including data presentation, experimental protocols, and visualizations of signaling pathways.

We recommend proceeding with a detailed investigation of RMC-6236 to provide a valuable and accurate technical resource for researchers, scientists, and drug development professionals interested in the field of RAS-targeted cancer therapies.



 To cite this document: BenchChem. [Investigating RMC-4529 in Solid Tumors: A Clarification and Proposed Alternative]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12418235#investigating-rmc-4529-in-solid-tumors]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com